5-Acetylamino-6-formylamino-3-methyluracil 5-Acetylamino-6-formylamino-3-methyluracil 5-Acetylamino-6-formylamino-3-methyluracil, also known as afmu, belongs to the class of organic compounds known as hydroxypyrimidines. These are organic compounds containing a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. 5-Acetylamino-6-formylamino-3-methyluracil is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Acetylamino-6-formylamino-3-methyluracil has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 5-acetylamino-6-formylamino-3-methyluracil is primarily located in the cytoplasm. 5-Acetylamino-6-formylamino-3-methyluracil can be biosynthesized from paraxanthine and acetyl-CoA; which is mediated by the enzyme arylamine N-acetyltransferase 2. In humans, 5-acetylamino-6-formylamino-3-methyluracil is involved in the caffeine metabolism pathway.
5-acetamido-6-formamido-3-methyluracil is a formamidopyrimidine. It has a role as a mouse metabolite. It derives from a uracil.
Brand Name: Vulcanchem
CAS No.: 85438-96-6
VCID: VC20746731
InChI: InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)
SMILES: CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Molecular Formula: C8H10N4O4
Molecular Weight: 226.19 g/mol

5-Acetylamino-6-formylamino-3-methyluracil

CAS No.: 85438-96-6

Cat. No.: VC20746731

Molecular Formula: C8H10N4O4

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

5-Acetylamino-6-formylamino-3-methyluracil - 85438-96-6

CAS No. 85438-96-6
Molecular Formula C8H10N4O4
Molecular Weight 226.19 g/mol
IUPAC Name N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Standard InChI InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)
Standard InChI Key RDZNZFGKEVDNPK-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Canonical SMILES CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O

5-Acetylamino-6-formylamino-3-methyluracil (CAS 85438-96-6) is a metabolite of caffeine in humans, first isolated and characterized in the early 1980s . This compound plays a significant role in caffeine metabolism and has been studied for its chemical properties and biological implications. Below is a detailed analysis of its characteristics, synthesis, and research findings.

Key Structural Features:

  • Pyrimidine ring with substitutions at positions 3 (methyl), 5 (acetylamino), and 6 (formylamino) .

  • Two carbonyl groups at positions 2 and 4 .

PropertyValueSource
Melting Point227–229°C
SolubilitySlightly soluble in DMSO, methanol (heated)
LogP (Partition Coefficient)-0.74 (ALOGPS), -2.4 (Chemaxon)
Polar Surface Area107.61 Ų

Synthesis and Stability

  • Formation: Produced in humans after oral caffeine administration via oxidative demethylation and acetylation .

  • Instability: Deformylates in dilute base or methanol to form 5-acetylamino-6-amino-3-methyluracil .

  • Isolation Methods:

    • Solvent extraction and chromatographic techniques (TLC, HPLC) .

    • Structural confirmation via UV, NMR, and mass spectrometry .

Biological Role and Metabolism

  • Caffeine Metabolism: A major human metabolite, accounting for ~10% of caffeine’s urinary metabolites .

  • Species Specificity: Detected in humans and Brassica napus (rapeseed) .

  • Enzymatic Pathways: Involves cytochrome P450 isoforms (e.g., CYP1A2) and N-acetyltransferases .

Physicochemical and Spectral Data

Collision Cross Sections (CCS):

AdductCCS Value (Ų)Prediction Method
[M-H]⁻156.68DarkChem Lite v0.1
[M+H]⁺155.24DarkChem Lite v0.1
[M+Na]⁺154.64DarkChem Lite v0.1
Source:

NMR and MS Data:

  • ¹H NMR: Peaks corresponding to methyl (δ 1.9–2.1 ppm), acetyl (δ 2.2 ppm), and formyl (δ 8.1 ppm) groups .

  • Mass Spectrometry: Base peak at m/z 226 (molecular ion) .

Analytical Methods and Applications

  • Purity: >95% (HPLC) .

  • Storage: -20°C in anhydrous conditions .

  • Research Applications:

    • Biomarker for caffeine metabolism studies .

    • Reference standard in toxicology and pharmaceutical research .

External Database Identifiers

DatabaseIdentifier
HMDBHMDB0011105
KEGG CompoundC16365
ChemSpider97287
PubChem CID108214
ChEBI32643
Sources:

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